3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol
Description
3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a sulfonyl group, an amino group at position 3, and a hydroxyl group at position 2. The 4-methylphenylsulfonyl moiety introduces aromatic and electron-withdrawing characteristics, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H20N2O3S |
|---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
3-amino-1-(4-methylphenyl)sulfonylazepan-4-ol |
InChI |
InChI=1S/C13H20N2O3S/c1-10-4-6-11(7-5-10)19(17,18)15-8-2-3-13(16)12(14)9-15/h4-7,12-13,16H,2-3,8-9,14H2,1H3 |
InChI Key |
NFRVAHNNCMGIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C(C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the sulfonyl group and the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced techniques such as microreactor systems to optimize reaction kinetics and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide.
Scientific Research Applications
3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495)
- Structure: Benzothiazole core with 4-methylphenyl and amino substituents.
- Key Features : Selective antitumor activity via CYP1A1-mediated metabolism; forms inactive metabolite 6-OH 203 through hydroxylation .
- Comparison : Unlike the azepane ring in the target compound, DF 203 contains a benzothiazole scaffold. Both share 4-methylphenyl groups, but the sulfonyl and hydroxyl groups in the target compound may alter solubility and metabolic stability.
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Structure: Pyridazinone ring with 4-methylphenyl substituent.
- Key Features : Anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation) .
- Comparison: The pyridazinone ring differs from the azepane system but shares a hydroxyl group. The absence of a sulfonyl group in this compound suggests divergent electronic properties and target interactions.
Oxazolo[4,5-d]pyrimidine Derivatives (Compounds 1–19)
- Structure : Oxazolo-pyrimidine fused rings with 4-methylphenyl and phenyl groups.
- Comparison: The azepane ring in the target compound provides conformational flexibility absent in rigid oxazolo-pyrimidine systems. Sulfonyl and amino groups may enhance hydrogen-bonding capacity compared to these derivatives.
Physicochemical and Pharmacokinetic Properties
The table below summarizes inferred properties based on structural analogs:
Notes:
- The target compound’s sulfonyl group likely increases polarity and aqueous solubility compared to DF 203 and pyridazinone derivatives.
- The hydroxyl and amino groups may facilitate hydrogen bonding with biological targets, similar to CYP1A1 interactions observed in DF 203 .
Metabolic and Enzymatic Interactions
- DF 203 : Metabolized by CYP1A1 to inactive 6-OH 203, with covalent binding to CYP1A1 leading to enzyme inhibition .
- Target Compound: While metabolic data are unavailable, the sulfonyl group is often resistant to oxidative metabolism, suggesting prolonged half-life compared to DF 203. The amino and hydroxyl groups may undergo conjugation reactions (e.g., glucuronidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
